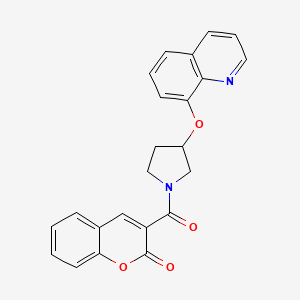

![molecular formula C12H17F2NO4 B2745298 2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-5-carboxylic acid CAS No. 2241138-67-8](/img/structure/B2745298.png)

2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

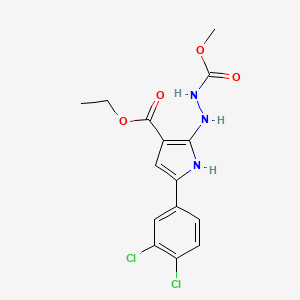

The compound is a complex organic molecule that likely belongs to the class of compounds known as azabicycloheptanes . These are organic compounds containing a bicyclic structure that is made up of one seven-member ring and one two-member ring, where one carbon atom is replaced by a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound were not found, tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been used as starting materials in dipeptide synthesis . An organocatalytic formal [4 + 2] cycloaddition reaction has been used to create a wide range of bicyclo[2.2.1]heptane-1-carboxylates .Chemical Reactions Analysis

In general, azabicycloheptanes can participate in a variety of chemical reactions, depending on the functional groups present . For instance, they can undergo formal [4 + 2] cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the types and locations of functional groups, and the presence of any charges or polar bonds .科学的研究の応用

Synthesis and Structural Analysis

The scientific research surrounding 2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-5-carboxylic acid primarily focuses on its synthesis and application in the creation of novel compounds and analogs. Studies have demonstrated various methodologies for synthesizing azabicyclo compounds, which serve as crucial intermediates for further chemical transformations. For instance, Hart and Rapoport (1999) detailed the synthesis of a glutamic acid analogue through the conversion of L-serine into a 2-substituted 7-azabicyclo compound, highlighting the compound's potential in creating bioactive molecules (Hart & Rapoport, 1999).

Application in Peptidomimetics

Another area of application is the development of peptidomimetics, where these azabicyclo compounds serve as scaffolds for generating compounds with peptide-like functions but with enhanced stability and bioavailability. The work by Krow et al. (2016) on the regioselective introduction and transformation of substituents at the C1 carbon of N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo compounds underlines the utility of these structures in designing β-amino acid precursors, which can be integral in developing oligomers with specific secondary structures (Krow et al., 2016).

Contributions to Organic Synthesis

The versatility of 2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azabicyclo compounds is further evidenced by their role in synthesizing enantiomerically pure compounds and aiding in the understanding of stereochemical outcomes in reactions. For instance, Moreno‐Vargas et al. (2003) explored the synthesis of enantiomerically pure 1,2-diamine derivatives of 7-azabicyclo[2.2.1]heptane as leads for glycosidase inhibitors and as scaffolds for peptide analogs, showcasing the compound's contribution to medicinal chemistry and drug development (Moreno‐Vargas et al., 2003).

Molecular Structure and Material Science

Furthermore, the detailed molecular structure analysis, such as that conducted by Moriguchi et al. (2014), provides insight into the three-dimensional arrangement of atoms within these compounds, which is crucial for understanding their reactivity and potential applications in material science and nanotechnology (Moriguchi et al., 2014).

作用機序

将来の方向性

特性

IUPAC Name |

7,7-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F2NO4/c1-11(2,3)19-10(18)15-5-4-6(9(16)17)7-8(15)12(7,13)14/h6-8H,4-5H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZGHIUZOKPDEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C2C1C2(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-5-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

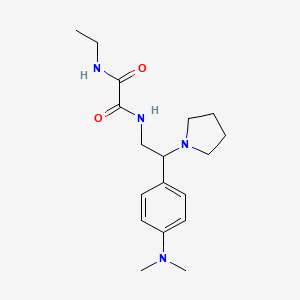

![N-(1-cyano-2-phenylethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2745219.png)

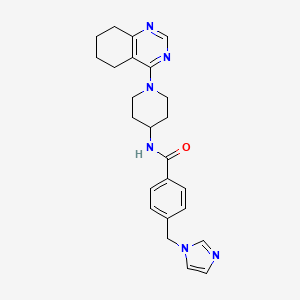

![3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2745221.png)

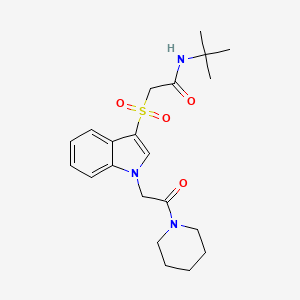

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2745224.png)

![6-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2745228.png)

![N,N'-bis[4-(difluoromethoxy)phenyl]propanediamide](/img/structure/B2745230.png)

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2745232.png)

![Ethyl 2-[6-(2,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2745233.png)

![[2-(benzyloxy)-5-fluorophenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone](/img/structure/B2745235.png)

![4-(dibutylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2745238.png)